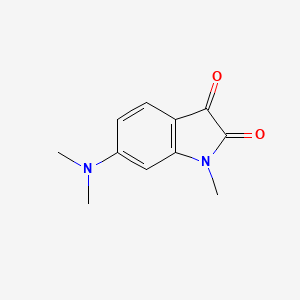

6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione

CAS No.: 1508476-46-7

Cat. No.: VC2592908

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1508476-46-7 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 6-(dimethylamino)-1-methylindole-2,3-dione |

| Standard InChI | InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)13(3)11(15)10(8)14/h4-6H,1-3H3 |

| Standard InChI Key | BSWPEXKYVPIXQG-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O |

| Canonical SMILES | CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O |

Introduction

Chemical Properties and Structural Characterization

Basic Chemical Information

6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione is characterized by specific chemical identifiers and properties that facilitate its identification and handling in laboratory settings. The following table summarizes the key chemical parameters of this compound:

| Parameter | Value |

|---|---|

| CAS Number | 1508476-46-7 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 6-(dimethylamino)-1-methylindole-2,3-dione |

| Standard InChI | InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)13(3)11(15)10(8)14/h4-6H,1-3H3 |

| Standard InChIKey | BSWPEXKYVPIXQG-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O |

| PubChem Compound ID | 81309197 |

Structural Features

The molecular structure of 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione incorporates several key features:

-

A core indole-2,3-dione (isatin) framework

-

A methyl substituent at the nitrogen in position 1 (N-methylated)

-

A dimethylamino group (-N(CH₃)₂) at position 6 of the aromatic ring

The compound contains two carbonyl groups at positions 2 and 3, which are characteristic of isatin derivatives and are often sites for further chemical modifications through nucleophilic addition reactions. The presence of the dimethylamino group at position 6 introduces a basic nitrogen atom that can participate in hydrogen bonding and potentially serve as a proton acceptor in biological systems.

Classification within Isatin Derivatives

Relationship to Other Isatin Compounds

6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione belongs to a broad family of isatin derivatives. Isatin (1H-indole-2,3-dione) serves as the parent compound for numerous substituted derivatives with various modifications at the N1 position, the aromatic ring (positions 4-7), and the carbonyl groups . The compound under study features modifications at both the N1 position (methyl substitution) and the aromatic ring (dimethylamino group at position 6).

Structurally related compounds include:

-

1-[(Diethylamino)methyl]-1H-indole-2,3-dione, which contains a diethylaminomethyl group at the N1 position instead of a simple methyl group

-

6,7-dimethyl-1H-indole-2,3-dione, which features methyl groups at positions 6 and 7 of the aromatic ring but lacks N-substitution

Comparative Analysis of Similar Derivatives

The table below provides a comparative analysis of 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione with structurally related isatin derivatives:

This comparison highlights how the specific pattern of substitution in 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione differentiates it from other isatin derivatives, potentially conferring unique chemical behaviors and biological activities.

Synthesis Pathways and Reactions

Chemical Reactivity

Based on the reactivity patterns of isatin derivatives, 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione would likely undergo several characteristic reactions:

-

Nucleophilic addition at the C3 carbonyl group, which is typically more reactive than the C2 carbonyl due to its ketone nature

-

Formation of hydrazones, oximes, or Schiff bases through reaction with appropriate nitrogen nucleophiles

-

Potential reactions involving the dimethylamino group, which could serve as a nucleophile in certain contexts

For example, similar isatin derivatives have been shown to react with hydrazine hydrate to form acid hydrazide derivatives, as demonstrated in the synthesis of related compounds . The reaction of isatin derivatives with carbonyl-reactive reagents typically occurs by heating a mixture of the starting material with the appropriate carbonyl reactive compound in an inert organic solvent, often in the presence of an acid catalyst .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume